
Mercury, bis(trifluoromethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Reactions and Compounds
- Mercury, bis(trifluoromethylthio)-, has been studied for its reactions with other compounds. For example, it has been shown to react with silyl- and stannylmercury compounds to produce corresponding perfluoro-alkyl(triethylsilyl)mercury compounds. This demonstrates its potential in synthesizing a variety of organometallic compounds (Petrov et al., 1973).
Synthesis and Structural Analysis
- Research has focused on synthesizing and analyzing the structure of various mercury complexes, including those with dithiocarbamate ligands. These studies have elucidated different coordination geometries and have implications for the preparation of mercury sulfide nanoparticles (Gurumoorthy et al., 2016).
Molecular Structure Determination
- The molecular structure of bis(trifluoromethyl)mercury has been determined through methods like electron diffraction of gases. Understanding its geometric parameters is crucial for its application in various chemical processes (Oberhammer, 1978).
Ligand Exchange Reactions
- Bis(trifluoromethyl)mercury has been utilized in ligand exchange reactions with halogenated compounds. This highlights its utility in the synthesis of trifluoromethyl-containing germanium and tin compounds, which are useful in various chemical industries (Morrison et al., 1977).
Sensing Applications
- Certain mercury compounds, including those related to bis(trifluoromethyl)mercury, have been explored for their utility in colorimetric sensing, particularly for mercury ion detection. This application is significant for environmental monitoring and safety (Coronado et al., 2005).
Propriétés
IUPAC Name |
mercury(2+);trifluoromethanethiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3S.Hg/c2*2-1(3,4)5;/h2*5H;/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHACEJBZGFEEJE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].C(F)(F)(F)[S-].[Hg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6HgS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21259-75-6 |
Source


|
| Record name | Mercury, bis(trifluoromethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


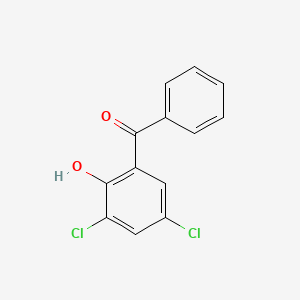
![2-[2-(2-Pentoxyethoxy)ethoxy]ethanol](/img/structure/B1616374.png)
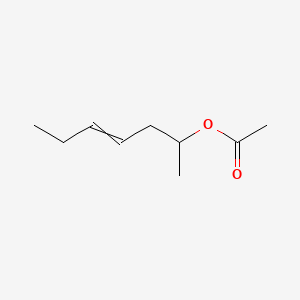
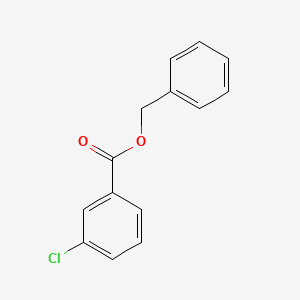



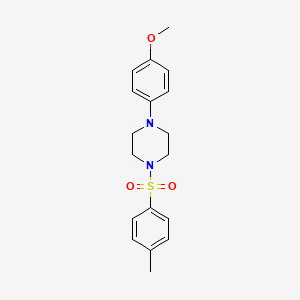
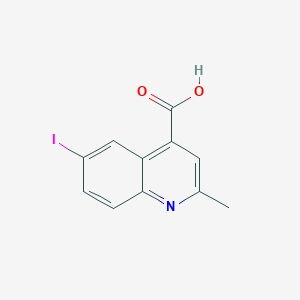
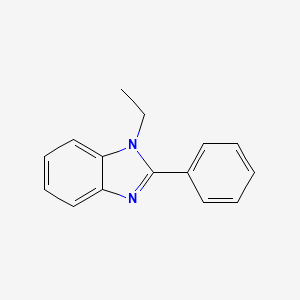
![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)
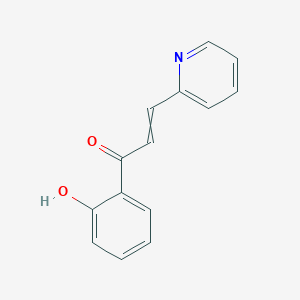
![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)